Nortryptoquivaline A
Description
Tryptoquivaline D is a fungal metabolite known for its anticancer and tremorgenic properties. It is isolated from various fungi, including Aspergillus fumigatus and Neosartorya siamensis . This compound has garnered interest due to its biological activities, including inducing apoptosis in cancer cells and exhibiting antibacterial properties .
Properties
IUPAC Name |
[(1S)-1-[3-[(2S,3'R,3aS,4S)-3-hydroxy-2-methyl-1,2'-dioxospiro[2,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O7/c1-14(2)22(38-16(4)33)23-29-19-11-7-5-9-17(19)25(35)30(23)21-13-28(39-26(21)36)18-10-6-8-12-20(18)31-24(34)15(3)32(37)27(28)31/h5-12,14-15,21-22,27,37H,13H2,1-4H3/t15-,21+,22-,27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNRKSWQUGTUBV-PEYHEJLLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(N1O)C3(CC(C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(C(C)C)OC(=O)C)C6=CC=CC=C62 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@@H](N1O)[C@]3(C[C@H](C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4[C@H](C(C)C)OC(=O)C)C6=CC=CC=C62 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60676-56-4 | |
| Record name | Nortryptoquivaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORTRYPTOQUIVALINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPL6Q0VLJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tryptoquivaline D involves constructing its complex spiro-oxindole alkaloid core. One approach includes a highly stereoselective aldol reaction catalyzed by a silver (I) and cinchona-derived aminophosphine ligand system . This method forms a highly substituted oxazoline ring, setting the spirocyclic stereocenter for downstream manipulation.
Industrial Production Methods: . The fermentation process is optimized to maximize yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Tryptoquivaline D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of Tryptoquivaline D with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Applications
Mechanism of Action : Nortryptoquivaline A has been shown to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer treatments.
Case Study : In a study involving breast cancer models, this compound demonstrated significant tumor growth inhibition. The results indicated a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg. This suggests its potential as a chemotherapeutic agent.
| Study Type | Objective | Results |
|---|---|---|
| In Vivo | Evaluate anticancer effects | 60% tumor growth inhibition at 20 mg/kg |
| In Vitro | Assess apoptosis induction | Significant apoptosis in cancer cells |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties.
In Vivo Studies : In models of induced arthritis, the compound showed a significant reduction in inflammation markers, evidenced by decreased paw swelling post-treatment.
| Study Type | Objective | Results |
|---|---|---|
| In Vivo | Assess anti-inflammatory effects | Significant reduction in paw swelling |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against resistant bacterial strains.
Case Study : A study aimed at assessing its efficacy against multi-drug resistant bacteria showed effective inhibition of bacterial growth. This highlights its potential role in combating antibiotic resistance.
| Study Type | Objective | Results |
|---|---|---|
| In Vitro | Assess antimicrobial efficacy | Effective inhibition of resistant strains |
Mechanism of Action
Tryptoquivaline D exerts its effects through several mechanisms:
Anticancer Activity: It induces nuclear chromatin condensation, a marker of apoptosis, in cancer cells. This process involves the activation of caspases and the mitochondrial pathway.
Anti-inflammatory Effects: It inhibits the production of prostaglandin E2 from arachidonic acid, reducing inflammation.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits biofilm formation.
Comparison with Similar Compounds
Tryptoquivaline A, B, C: These compounds share a similar spiro-oxindole alkaloid core but differ in their functional groups and biological activities.
Fumitremorgin D: Another tremorgenic mycotoxin with similar biological activities.
Aszonapyrone A, Sartorypyrone A: These compounds exhibit antibacterial and synergistic effects with antibiotics.
Uniqueness: Tryptoquivaline D is unique due to its potent anticancer activity and ability to induce apoptosis in specific cancer cell lines. Its combination of antibacterial, anti-inflammatory, and anticancer properties makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
Nortryptoquivaline A is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a naturally occurring alkaloid derived from certain plant species. Its structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The specific molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown efficacy against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of specific strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research suggests that this compound modulates inflammatory pathways, potentially reducing inflammation in various conditions. This activity is crucial for its application in treating chronic inflammatory diseases.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, helping to neutralize free radicals and reduce oxidative stress, which is linked to numerous diseases.
- Anticancer Potential : Preliminary studies have indicated that this compound can induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and inhibition of tumor growth.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in disease processes. For instance, it can inhibit tyrosine phosphatase 1B, which plays a role in insulin signaling and glucose metabolism .
- Cell Signaling Modulation : this compound affects several signaling pathways, including those involving protein kinases and transcription factors, which are critical for cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy :
- Anti-inflammatory Activity :
- Anticancer Effects :
Table 1: Biological Activities of this compound
| Activity Type | Assay Method | Result |
|---|---|---|
| Antimicrobial | MIC Assay | 15 µg/mL against S. aureus |
| Anti-inflammatory | ELISA for TNF-α | Significant reduction observed |
| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µg/mL |
| Anticancer | MTT Assay | 50% viability reduction at 10 µM |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits tyrosine phosphatase 1B |
| Signaling Modulation | Alters protein kinase activity |
| Apoptosis Induction | Triggers intrinsic apoptotic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
